An In-Depth Technical Guide to the Synthesis and Characterization of 6-Ethoxy-2-methyl-1,3-benzothiazole
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Ethoxy-2-methyl-1,3-benzothiazole
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This guide provides a comprehensive overview of the synthesis and characterization of 6-Ethoxy-2-methyl-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2][3] The electron-rich nature of the benzothiazole ring system allows for diverse chemical modifications, enabling the fine-tuning of biological activity.[3] Specifically, derivatives such as 6-Ethoxy-2-methyl-1,3-benzothiazole are explored for their potential as antitumor, antimicrobial, and anti-inflammatory agents.[3][4] The strategic placement of the ethoxy and methyl groups on the benzothiazole core can significantly influence the molecule's physicochemical properties and its interactions with biological targets.
Strategic Synthesis of 6-Ethoxy-2-methyl-1,3-benzothiazole
The construction of the 6-Ethoxy-2-methyl-1,3-benzothiazole molecule is most effectively achieved through a classical condensation reaction, a cornerstone of heterocyclic chemistry. The primary and most established route involves the reaction of 2-amino-4-ethoxyphenol with acetic anhydride. This method is favored for its reliability, relatively mild conditions, and the ready availability of starting materials.
Retrosynthetic Analysis and Mechanistic Insights
A retrosynthetic analysis of the target molecule reveals the key bond disconnection at the thiazole ring, pointing to 2-amino-4-ethoxyphenol as the critical precursor. The Jacobson cyclization, a well-established method for benzothiazole synthesis, provides the foundational chemistry for this transformation.[1][2][5] The reaction proceeds through the initial acylation of the amino group of 2-amino-4-ethoxyphenol by acetic anhydride, forming an intermediate N-(5-ethoxy-2-hydroxyphenyl)acetamide. This is followed by an intramolecular cyclization and dehydration, driven by the acidic conditions, to yield the final benzothiazole ring.
Experimental Protocol: A Step-by-Step Guide
This protocol details a reliable and scalable laboratory procedure for the synthesis of 6-Ethoxy-2-methyl-1,3-benzothiazole.
Materials:
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2-amino-4-ethoxyphenol
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Acetic anhydride
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Pyridine (catalyst)
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Ethanol
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Hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-ethoxyphenol (1 equivalent) in a minimal amount of ethanol.
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Reagent Addition: To the stirred solution, add acetic anhydride (1.2 equivalents) dropwise at room temperature. A mild exothermic reaction may be observed.
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Catalysis: Add a catalytic amount of pyridine (approximately 0.1 equivalents) to the reaction mixture.
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Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. Carefully add the mixture to a beaker of ice-cold water to precipitate the crude product.
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Neutralization: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
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Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
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Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 6-Ethoxy-2-methyl-1,3-benzothiazole.
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Drying: Dry the purified crystals under vacuum over anhydrous magnesium sulfate.
Diagram: Synthetic Pathway of 6-Ethoxy-2-methyl-1,3-benzothiazole
Caption: Synthetic route to 6-Ethoxy-2-methyl-1,3-benzothiazole.
Comprehensive Characterization of 6-Ethoxy-2-methyl-1,3-benzothiazole
The unambiguous identification and purity assessment of the synthesized 6-Ethoxy-2-methyl-1,3-benzothiazole are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The expected signals include a triplet and a quartet for the ethoxy group, a singlet for the methyl group, and distinct aromatic protons on the benzothiazole ring system.
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¹³C NMR: The carbon-13 NMR spectrum confirms the carbon framework of the molecule. Distinct signals will be observed for the methyl carbon, the two carbons of the ethoxy group, and the aromatic and heterocyclic carbons.
Infrared (IR) Spectroscopy:
The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands include C-H stretching vibrations (aromatic and aliphatic), C=N stretching of the thiazole ring, and C-O stretching of the ethoxy group.
Mass Spectrometry (MS):
Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of C₁₀H₁₁NOS.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for assessing the purity of the synthesized compound. A single, sharp peak in the chromatogram under optimized conditions indicates a high degree of purity.
Table 1: Physicochemical and Spectroscopic Data of 6-Ethoxy-2-methyl-1,3-benzothiazole
| Property | Value |
| Molecular Formula | C₁₀H₁₁NOS |
| Molecular Weight | 193.27 g/mol [6] |
| CAS Number | 18879-72-6[6][7] |
| IUPAC Name | 6-ethoxy-2-methyl-1,3-benzothiazole[6] |
| Appearance | Crystalline solid |
| ¹H NMR (CDCl₃, δ ppm) | ~1.4 (t, 3H, -OCH₂CH ₃), ~2.8 (s, 3H, -CH ₃), ~4.1 (q, 2H, -OCH ₂CH₃), ~7.0-7.8 (m, 3H, Ar-H ) |
| IR (KBr, cm⁻¹) | ~2980 (C-H aliph.), ~1600 (C=N), ~1240 (C-O) |
| MS (m/z) | 193 (M+) |
Diagram: Experimental Workflow for Characterization
Caption: Workflow for the characterization of the synthesized compound.
Conclusion and Future Perspectives
This guide has outlined a robust and reproducible methodology for the synthesis and comprehensive characterization of 6-Ethoxy-2-methyl-1,3-benzothiazole. The provided protocols and analytical data serve as a valuable resource for researchers engaged in the synthesis of novel benzothiazole derivatives. The versatility of the benzothiazole scaffold continues to inspire the development of new therapeutic agents and functional materials. Future research in this area may focus on the elaboration of the 6-Ethoxy-2-methyl-1,3-benzothiazole core to explore its structure-activity relationships in various biological assays, potentially leading to the discovery of novel drug candidates.
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Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides - PubMed. Available at: [Link]
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6-Ethoxy-2-methyl-1,3-benzothiazole | C10H11NOS | CID 285325 - PubChem. Available at: [Link]
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Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles - ACS Publications. Available at: [Link]
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Synthesis of benzothiazoles via ipso substitution of ortho -methoxythiobenzamides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Supporting Information - The Royal Society of Chemistry. Available at: [Link]
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2-amino-4-ethoxyphenol - LookChem. Available at: [Link]
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(PDF) Synthesis and Cyclization of Benzothiazole: Review - ResearchGate. Available at: [Link]
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(PDF) 6-Methoxy-1,3-benzothiazol-2-amine - ResearchGate. Available at: [Link]
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. Available at: [Link]
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